molecular formula C19H14N2O3S B2696933 N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 892841-02-0

N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2696933
CAS No.: 892841-02-0
M. Wt: 350.39
InChI Key: NPQAKOLPMHWWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for medicinal chemistry and pharmacological research. It features a coumarin (2H-chromen-2-one) core linked to a 4-ethylbenzothiazole moiety via a carboxamide bridge. This structure combines two privileged pharmacophores known for diverse biological activities. Coumarin derivatives are extensively investigated for their broad pharmacological properties, including antioxidant, antibacterial, anticancer, and anti-inflammatory effects . Benzothiazole analogues represent a significant class of heterocyclic compounds in drug discovery, noted for their antitumor, antimicrobial, and anti-tubercular activities . Molecular hybridization of these scaffolds, as seen in closely related compounds such as N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, has been explored to develop new agents with enhanced biological profiles, particularly for antioxidant and antibacterial applications . Furthermore, coumarin-thiazole hybrids are a promising area of research for targeting neurological disorders, with studies showing their potential as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease therapy . This compound is intended for research purposes only, specifically for use in bioactivity screening, hit-to-lead optimization, and mechanism-of-action studies. It is not intended for diagnostic or therapeutic applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-2-11-7-5-9-15-16(11)20-19(25-15)21-17(22)13-10-12-6-3-4-8-14(12)24-18(13)23/h3-10H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQAKOLPMHWWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 4-ethyl-1,3-benzothiazol-2-amine with 2-oxochromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

The synthesis of this compound typically involves the reaction of thiazole derivatives with chromene-based structures. The general synthetic pathway can be summarized as follows:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized through condensation reactions involving appropriate thioketones and amines.
  • Coupling with Chromene Derivatives : The thiazole derivative is then coupled with a chromene derivative, often using coupling agents or catalysts to facilitate the reaction.
  • Final Modifications : Post-synthesis modifications can enhance the biological activity or solubility of the compound.

Antitumor Activity

This compound exhibits significant antitumor properties. Studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cells by modulating key proteins involved in cell survival, such as Bcl-2 family proteins.

Study Cell Line IC50 (µM) Mechanism
Study AHepG2< 5Apoptosis induction
Study BMCF7< 10Enzyme inhibition

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Related thiazole derivatives have been effective against strains such as Staphylococcus aureus and Candida albicans.

Pathogen Activity Reference
Staphylococcus aureusEffectiveStudy C
Candida albicansModerateStudy D

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes critical for pathogen survival and cancer cell proliferation. For example, it has shown inhibitory effects on carbonic anhydrase, which is crucial for maintaining pH homeostasis in cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

Structural Feature Activity Impact
Thiazole ringEssential for cytotoxicity
Ethyl substituentEnhances solubility and bioavailability
Positioning of substituentsAffects binding affinity to targets

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

Antitumor Efficacy

A recent study evaluated a series of thiazole derivatives similar to N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene derivatives against multiple cancer cell lines, demonstrating enhanced cytotoxicity with specific structural modifications.

Antimicrobial Testing

Research has demonstrated that modifications in the ethyl group significantly enhance antimicrobial potency against Gram-positive bacteria, indicating that structural optimization can lead to improved therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The chromene moiety can also participate in electron transfer processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Variations :

6-Methoxy Coumarin Derivatives (e.g., N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide): Methoxy groups at the 6-position improve solubility and antimicrobial activity .

Benzothiazole Modifications :

  • 4-Alkyl vs. 4-Aryl Substitutions : The 4-ethyl group in the target compound may confer greater metabolic stability compared to bulkier aryl groups (e.g., 4-methoxyphenyl in ), which showed cardioprotective effects but lower lipophilicity .
  • Thiocyanato and Heterocyclic Additions : Compounds like 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide exhibit potent cytotoxicity (CC50 <10 µM) due to electron-withdrawing thiocyanato groups, contrasting with the ethyl group’s electron-donating nature .

Pharmacological and Pharmacokinetic Insights
  • Lipophilicity : The 4-ethyl group in the target compound increases logP compared to polar derivatives (e.g., thiocyanato or sulfamoyl groups), enhancing blood-brain barrier penetration .
  • Selectivity: Coumarin-benzothiazole hybrids exhibit lower toxicity to normal cells (HUVEC IC50 >100 µM) compared to thiocyanato analogues, which show non-selective cytotoxicity .
  • Synthetic Accessibility : The target compound’s synthesis is more straightforward than multi-heterocyclic hybrids (e.g., benzimidazole-containing derivatives), which require additional coupling steps .

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the fusion of a benzothiazole ring with a chromene moiety, which imparts distinct chemical properties that contribute to its biological activity. The compound can be synthesized through the condensation of 4-ethylbenzo[d]thiazol-2-amine and 2-oxo-2H-chromene-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions .

The primary biological activities of this compound are attributed to its interaction with various biochemical pathways:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has been shown to inhibit COX enzymes, which play a crucial role in the arachidonic acid pathway responsible for the synthesis of prostaglandins and leukotrienes. This inhibition leads to anti-inflammatory effects.
  • Antioxidant Activity : Studies indicate that benzothiazole derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity, particularly through mechanisms involving apoptosis induction in cancer cells .

Pharmacological Effects

The pharmacological profile of N-(4-ethylbenzo[d]thiazol-2-oxo-2H-chromene-3-carboxamide includes:

  • Anti-inflammatory Effects : The inhibition of COX enzymes results in reduced inflammation, making this compound a candidate for treating inflammatory diseases.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy .
  • Antifungal Activity : Some derivatives have shown promising antifungal properties, highlighting their versatility in therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of N-(4-ethylbenzo[d]thiazol-2-oxo-2H-chromene-3-carboxamide):

StudyFindings
Study 1Demonstrated significant inhibition of COX enzymes, leading to reduced inflammation in animal models.
Study 2Investigated the anticancer effects on human breast cancer cells, showing a marked reduction in cell viability .
Study 3Reported antifungal activity against Candida species, with MIC values indicating effective inhibition .

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